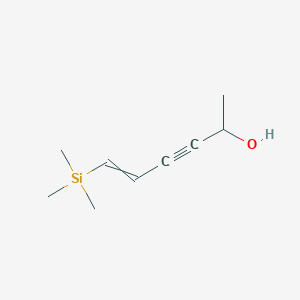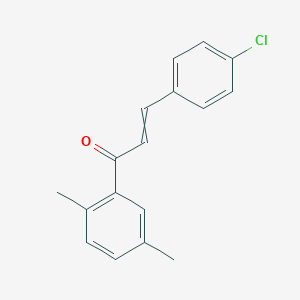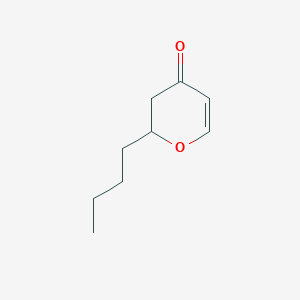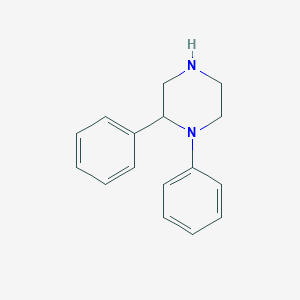![molecular formula C21H28Cl2N2 B14270110 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The dihydrochloride form enhances its solubility and stability, making it more suitable for practical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the cyclization of appropriate precursors to form the spirocyclic core. This can be achieved through a condensation reaction between a diamine and a diketone under acidic conditions.
Benzylation: The spirocyclic intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Conversion to Dihydrochloride: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity. The use of scalable and efficient methods is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as halides or alkoxides replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The benzyl groups may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane: The parent compound without the dihydrochloride form.
2,7-Dimethyl-2,7-diazaspiro[4.4]nonane: A similar compound with methyl groups instead of benzyl groups.
2,7-Diphenyl-2,7-diazaspiro[4.4]nonane: A variant with phenyl groups.
Uniqueness
2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride is unique due to its enhanced solubility and stability provided by the dihydrochloride form. This makes it more suitable for practical applications in various fields, particularly in medicinal chemistry where solubility and stability are crucial for drug development.
This detailed overview provides a comprehensive understanding of 2,7-Dibenzyl-2,7-diazaspiro[44]nonane;dihydrochloride, covering its synthesis, reactions, applications, and unique properties
Eigenschaften
Molekularformel |
C21H28Cl2N2 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2,7-dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride |
InChI |
InChI=1S/C21H26N2.2ClH/c1-3-7-19(8-4-1)15-22-13-11-21(17-22)12-14-23(18-21)16-20-9-5-2-6-10-20;;/h1-10H,11-18H2;2*1H |
InChI-Schlüssel |
AJIGALHIEMKSII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC12CCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)

![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)
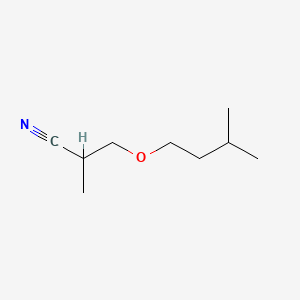

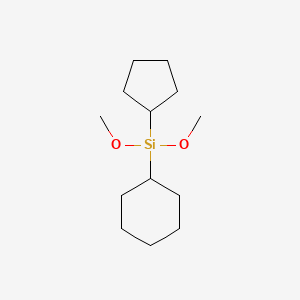
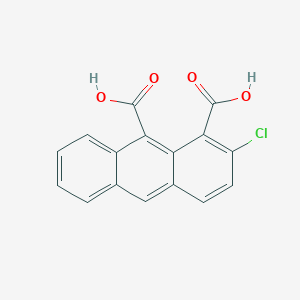
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
